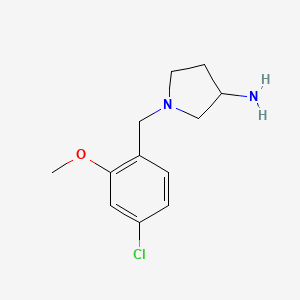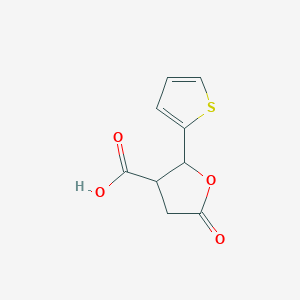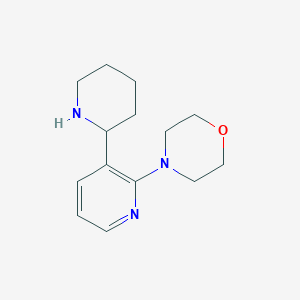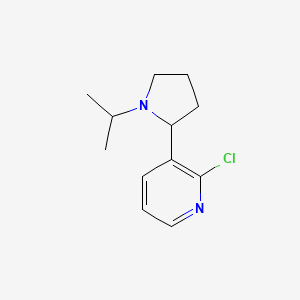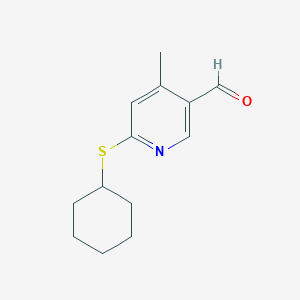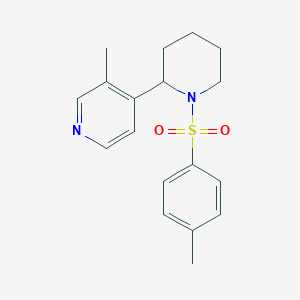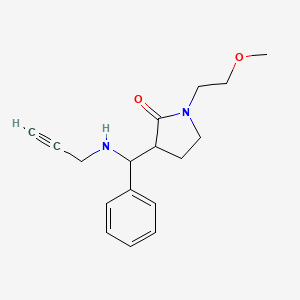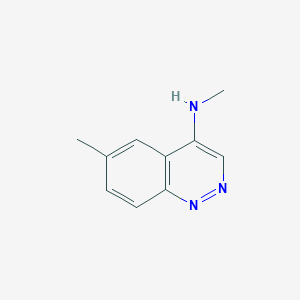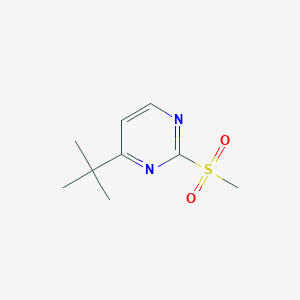
4-(tert-Butyl)-2-(methylsulfonyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-Butyl)-2-(methylsulfonyl)pyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the tert-butyl and methylsulfonyl groups in this compound imparts unique chemical properties that make it valuable for various scientific and industrial applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(tert-Butyl)-2-(Methylsulfonyl)pyrimidin beinhaltet typischerweise die Einführung der tert-Butyl- und Methylsulfonylgruppen in einen Pyrimidinring. Eine übliche Methode ist die nucleophile Substitutionsreaktion, bei der ein geeigneter Pyrimidinvorläufer unter kontrollierten Bedingungen mit tert-Butyl- und Methylsulfonylreagenzien umgesetzt wird. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Dichlormethan oder Acetonitril und Katalysatoren wie Triethylamin oder Kaliumcarbonat, um die Reaktion zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion von 4-(tert-Butyl)-2-(Methylsulfonyl)pyrimidin kann kontinuierliche Verfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Strömungs-Mikroreaktorsysteme wurden entwickelt, um tert-Butylgruppen in verschiedene organische Verbindungen einzubringen, was einen effizienteren und nachhaltigeren Ansatz im Vergleich zu herkömmlichen Batchprozessen bietet . Diese Systeme ermöglichen eine präzise Kontrolle der Reaktionsbedingungen, was zu einer höheren Reinheit und Ausbeute des gewünschten Produkts führt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(tert-Butyl)-2-(Methylsulfonyl)pyrimidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Methylsulfonylgruppe kann oxidiert werden, um Sulfonderivate zu bilden.
Reduktion: Der Pyrimidinring kann unter bestimmten Bedingungen reduziert werden, um Dihydropyrimidinderivate zu bilden.
Substitution: Die tert-Butyl- und Methylsulfonylgruppen können durch nucleophile oder elektrophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Reagenzien wie Alkylhalogenide, Acylchloride und Sulfonylchloride werden häufig eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Sulfonderivate, Dihydropyrimidinderivate und verschiedene substituierte Pyrimidine, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
4-(tert-Butyl)-2-(Methylsulfonyl)pyrimidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Transformationen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Es dient als Vorläufer bei der Entwicklung von pharmazeutischen Wirkstoffen, insbesondere bei der Entwicklung von Enzyminhibitoren und Rezeptormodulatoren.
Wirkmechanismus
Der Wirkmechanismus von 4-(tert-Butyl)-2-(Methylsulfonyl)pyrimidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die tert-Butyl- und Methylsulfonylgruppen können die Bindungsaffinität und Selektivität der Verbindung gegenüber Enzymen und Rezeptoren beeinflussen. So kann die Verbindung beispielsweise die Enzymaktivität durch Bindung an die aktive Stelle hemmen oder die Rezeptorfunktion durch Wechselwirkung mit spezifischen Bindungsdomänen modulieren. Die genauen molekularen Ziele und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Wissenschaftliche Forschungsanwendungen
4-(tert-Butyl)-2-(methylsulfonyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in the design of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 4-(tert-Butyl)-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets and pathways. The tert-butyl and methylsulfonyl groups can influence the compound’s binding affinity and selectivity towards enzymes and receptors. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(tert-Butyl)pyrimidin: Fehlt die Methylsulfonylgruppe, was zu unterschiedlichen chemischen Eigenschaften und Reaktivität führt.
2-(Methylsulfonyl)pyrimidin: Fehlt die tert-Butylgruppe, was zu Variationen in ihrem chemischen Verhalten und ihren Anwendungen führt.
4-(tert-Butyl)-2-(Methylthio)pyrimidin:
Einzigartigkeit
4-(tert-Butyl)-2-(Methylsulfonyl)pyrimidin ist einzigartig aufgrund des kombinierten Vorhandenseins sowohl von tert-Butyl- als auch von Methylsulfonylgruppen, die unterschiedliche chemische Eigenschaften und Reaktivität verleihen. Diese Kombination ermöglicht spezifische Wechselwirkungen mit molekularen Zielen und ermöglicht ihren Einsatz in einer Vielzahl von wissenschaftlichen und industriellen Anwendungen .
Eigenschaften
Molekularformel |
C9H14N2O2S |
|---|---|
Molekulargewicht |
214.29 g/mol |
IUPAC-Name |
4-tert-butyl-2-methylsulfonylpyrimidine |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)7-5-6-10-8(11-7)14(4,12)13/h5-6H,1-4H3 |
InChI-Schlüssel |
QMBQSSFBPACJNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC(=NC=C1)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B11799781.png)

